molecular formula C18H10O3 B5083620 6-hydroxy-5,12-tetracenedione CAS No. 6336-86-3

6-hydroxy-5,12-tetracenedione

Cat. No. B5083620
CAS RN: 6336-86-3
M. Wt: 274.3 g/mol
InChI Key: QSBDPKZHNLGURW-UHFFFAOYSA-N
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Description

6-hydroxy-5,12-tetracenedione, also known as quinizarin, is a natural organic compound that is commonly used in scientific research. This compound is a member of the anthraquinone family of compounds, which are known for their diverse range of biological activities. Quinizarin has been found to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 6-hydroxy-5,12-tetracenedione is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. Quinizarin has also been found to inhibit the activity of certain enzymes, including topoisomerase II and cyclooxygenase-2.
Biochemical and Physiological Effects:
Quinizarin has been found to possess a number of biochemical and physiological effects. It has been shown to possess anti-inflammatory properties and can inhibit the production of inflammatory cytokines. Quinizarin has also been found to possess antimicrobial properties and can inhibit the growth of a variety of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-hydroxy-5,12-tetracenedione in lab experiments is its wide range of biological activities. Quinizarin has been found to possess a number of different biological activities, making it a versatile compound for use in scientific research. However, one limitation of using 6-hydroxy-5,12-tetracenedione in lab experiments is its potential toxicity. Quinizarin has been found to be toxic to certain cell lines, and caution should be taken when handling this compound.

Future Directions

There are a number of future directions for research on 6-hydroxy-5,12-tetracenedione. One area of research that shows promise is in the development of new cancer treatments. Further studies are needed to fully understand the mechanism of action of 6-hydroxy-5,12-tetracenedione and to determine its potential use in the treatment of cancer. Other future directions for research on 6-hydroxy-5,12-tetracenedione include its potential use in the treatment of inflammatory diseases and its potential use as an antimicrobial agent.
In conclusion, 6-hydroxy-5,12-tetracenedione is a natural organic compound that has been extensively studied for its potential use in a variety of scientific research applications. This compound possesses a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. While there are limitations to using 6-hydroxy-5,12-tetracenedione in lab experiments, its versatility and potential for use in the development of new treatments make it an important compound for further research.

Synthesis Methods

Quinizarin can be synthesized through a variety of methods, including oxidation of anthraquinone and the reaction of phthalic anhydride with resorcinol. One of the most commonly used methods for synthesizing 6-hydroxy-5,12-tetracenedione is through the oxidation of anthraquinone with potassium permanganate.

Scientific Research Applications

Quinizarin has been extensively studied for its potential use in a variety of scientific research applications. One of the most promising areas of research for 6-hydroxy-5,12-tetracenedione is in the development of new cancer treatments. Studies have shown that 6-hydroxy-5,12-tetracenedione possesses antitumor properties and can inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

6-hydroxytetracene-5,12-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10O3/c19-16-12-7-3-4-8-13(12)18(21)15-14(16)9-10-5-1-2-6-11(10)17(15)20/h1-9,20H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBDPKZHNLGURW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70284936
Record name 6-hydroxytetracene-5,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6336-86-3
Record name NSC39897
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39897
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-hydroxytetracene-5,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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